molecular formula C22H27NO4 B11376172 2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

Cat. No.: B11376172
M. Wt: 369.5 g/mol
InChI Key: GHHPVQZGJSVIAY-UHFFFAOYSA-N
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Description

2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxy-3-methoxybenzoic acid and 4-phenyloxan-4-ylmethylamine.

    Amide Bond Formation: The carboxylic acid group of 2-ethoxy-3-methoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine (TEA). The activated ester then reacts with 4-phenyloxan-4-ylmethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-ethoxy-3-methoxybenzoic acid or corresponding aldehydes.

    Reduction: Formation of 2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]amine.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit specific kinases or activate transcription factors, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-3-methoxybenzamide: Lacks the phenyloxan group, resulting in different chemical properties and biological activities.

    4-phenyloxan-4-ylmethylamine: Lacks the benzamide core, leading to distinct reactivity and applications.

    2-methoxy-3-ethoxybenzoic acid:

Uniqueness

2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the phenyloxan moiety, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

2-ethoxy-3-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide

InChI

InChI=1S/C22H27NO4/c1-3-27-20-18(10-7-11-19(20)25-2)21(24)23-16-22(12-14-26-15-13-22)17-8-5-4-6-9-17/h4-11H,3,12-16H2,1-2H3,(H,23,24)

InChI Key

GHHPVQZGJSVIAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)NCC2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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